Cilnidipine is a dihydropyridine calcium channel blocker. [ [], [] ] It is classified as a fourth-generation dihydropyridine calcium channel blocker. [ [], [] ] Unlike earlier calcium channel blockers that primarily target L-type calcium channels, Cilnidipine exhibits dual blocking activity, targeting both L-type and N-type calcium channels. [ [], [], [], [], [] ] This dual action is significant as L-type calcium channels are primarily found in vascular smooth muscle, while N-type calcium channels are located at presynaptic nerve terminals. [ [] ] Cilnidipine plays a crucial role in scientific research, particularly in studies investigating hypertension, cardiovascular diseases, and neuronal function. [ [], [], [], [], [] ]
Cilnidipine primarily exerts its action by blocking both L-type and N-type voltage-dependent calcium channels. [ [], [] ] This dual blockade leads to vasodilation by inhibiting calcium influx into vascular smooth muscle cells (L-type blockade) and by reducing sympathetic neurotransmitter release (N-type blockade). [ [], [], [], [] ] The inhibition of N-type calcium channels by Cilnidipine differentiates it from earlier calcium channel blockers, potentially contributing to its unique organ-protective properties. [ [], [], [] ] This is because N-type calcium channel blockade suppresses the overactivity of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), systems implicated in hypertension and organ damage. [ [], [], [] ] Studies indicate that Cilnidipine's ability to inhibit both the influx of calcium into cells and its intracellular release might contribute to its overall efficacy. [ [] ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: